Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Overview
Description
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is a useful research compound. Its molecular formula is C17H13NO4 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate and its derivatives are subjects of study in the synthesis of novel compounds with potential biological activities. For instance, a study explored the synthesis and anti-inflammatory activity of related compounds, showcasing their potential in creating new anti-inflammatory agents with improved efficacy and fewer side effects (Cong Ri-gang, 2007).
Chemical Structure and Synthesis Methods
The chemical structure of derivatives of this compound has been detailed through methods like X-ray crystallography. These structural analyses provide insights into the molecular arrangement and potential applications in various fields, including medicinal chemistry (N. Lisowskaya, M. Alajarín, P. Sánchez-Andrada, 2006).
Potential in Cancer Research
There's research indicating the utility of 3-methylene-2-oxoindoline-5-carboxamide derivatives, closely related to this compound, in anti-cancer activities. These compounds have shown inhibitory activity against human lung adenocarcinoma, providing a basis for further exploration in oncology (Juntao Ai et al., 2017).
Insights into Molecular Interactions
Studies have also been conducted to understand the intermolecular interactions involving derivatives of this compound. These insights are crucial for applications in drug design and the development of new pharmaceutical compounds (D. Dey, Santanu Ghosh, D. Chopra, 2014).
Enaminones and Anticonvulsant Properties
Research on enaminones, a class of compounds related to this compound, has revealed potential anticonvulsant properties. These compounds have shown promise in the treatment of epilepsy and related disorders (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the regulation of cellular processes, such as inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the compound’s action likely results in a variety of molecular and cellular effects . These effects can include the inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, treatment of tuberculosis, regulation of blood sugar levels, treatment of malaria, and inhibition of cholinesterase activity .
Properties
IUPAC Name |
methyl 3-benzoyl-2-hydroxy-1H-indole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-22-17(21)11-7-8-12-13(9-11)18-16(20)14(12)15(19)10-5-3-2-4-6-10/h2-9,18,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAXHFYBNNGHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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